molecular formula C21H21ClN2O2 B12914516 4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- CAS No. 919197-99-2

4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-

Cat. No.: B12914516
CAS No.: 919197-99-2
M. Wt: 368.9 g/mol
InChI Key: SHSUQQPHXDCVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound is 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4-one , reflecting its pyridazinone core substituted at positions 1, 3, 5, and 6. The molecular formula C₂₁H₂₁ClN₂O₂ corresponds to a molar mass of 368.9 g/mol , computed via PubChem’s algorithmic methods. Key structural features include:

  • A pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and one ketone group).
  • Butyl chain at position 5, contributing hydrophobic character.
  • Chlorine atom at position 3, enhancing electrophilicity.
  • Phenoxy group at position 6 and benzyl group at position 1, introducing aromatic bulk.

The SMILES notation CCCCC1=C(N(N=C(C1=O)Cl)CC2=CC=CC=C2)OC3=CC=CC=C3 explicitly maps atomic connectivity, while the InChIKey SHSUQQPHXDCVQX-UHFFFAOYSA-N provides a unique identifier for database retrieval.

Property Value Source
Molecular Formula C₂₁H₂₁ClN₂O₂
Molar Mass 368.9 g/mol
CAS Registry Number 919197-99-2
SMILES CCCCC1=C(N(N=C(C1=O)Cl)...

Properties

CAS No.

919197-99-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4-one

InChI

InChI=1S/C21H21ClN2O2/c1-2-3-14-18-19(25)20(22)23-24(15-16-10-6-4-7-11-16)21(18)26-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3

InChI Key

SHSUQQPHXDCVQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C(C1=O)Cl)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazine ring.

    Substitution Reactions: Introduction of the benzyl, butyl, and chloro groups through nucleophilic substitution reactions.

    Phenoxy Group Addition: The phenoxy group can be introduced via an etherification reaction using phenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, phenols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research has indicated that pyridazinone derivatives exhibit notable antitumor properties. A study evaluated the effects of several pyridazinone compounds on different cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549). The results showed that certain derivatives, including 4(1H)-Pyridazinone, demonstrated significant cytotoxicity against these cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. In a series of experiments, various derivatives were synthesized and tested against a range of bacterial strains. The findings revealed that specific modifications to the pyridazinone structure enhanced its efficacy against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Agricultural Applications

Pesticide Development : The compound's structural characteristics make it a candidate for agricultural applications, particularly in the development of pesticides. Studies have shown that pyridazinone derivatives can exhibit herbicidal and insecticidal properties. For instance, a recent study assessed the toxicity of several pyridazinone-based pesticides on aquatic organisms, revealing effective control over pest populations while maintaining environmental safety .

Growth Regulators : Additionally, 4(1H)-Pyridazinone has been explored as a plant growth regulator. Its ability to modulate growth pathways in plants could lead to improved crop yields and resilience against environmental stressors. Research focusing on its application as a growth regulator demonstrated enhanced root development and increased biomass in treated plants compared to controls .

Material Science Applications

Polymer Synthesis : The compound has shown promise in material science, particularly in the synthesis of polymers with unique properties. Pyridazinone derivatives have been utilized as monomers in polymerization reactions to create materials with enhanced thermal stability and mechanical strength. These polymers are being investigated for applications in coatings and composites .

Nanomaterials : Recent advancements have also highlighted the use of 4(1H)-Pyridazinone in the fabrication of nanomaterials. Its incorporation into nanostructures has led to improved electronic properties, making it suitable for applications in sensors and electronic devices. Studies have reported successful synthesis of nanocomposites that exhibit enhanced conductivity and responsiveness to external stimuli .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntitumor AgentsSignificant cytotoxicity against MCF7 and A549 cell lines
Antimicrobial AgentsEffective against Gram-positive bacteria
Agricultural SciencesPesticidesEffective control over pest populations
Growth RegulatorsEnhanced root development and biomass increase
Material SciencePolymer SynthesisImproved thermal stability and mechanical strength
NanomaterialsEnhanced conductivity and responsiveness

Case Studies

  • Antitumor Activity Study : A recent investigation into the anticancer potential of pyridazinone derivatives involved screening compounds against multiple cancer cell lines. The study concluded that modifications at specific positions on the pyridazinone ring significantly increased cytotoxicity, paving the way for further drug development .
  • Pesticide Efficacy Assessment : In evaluating the effectiveness of pyridazinone-based pesticides on aquatic species, researchers found that certain formulations resulted in lower toxicity levels while maintaining pest control efficacy. This balance is crucial for developing environmentally friendly agricultural products .
  • Polymer Development Research : A project focused on synthesizing new polymers using pyridazinone derivatives highlighted their superior mechanical properties compared to traditional materials. These findings suggest potential industrial applications where durability is critical .

Mechanism of Action

The mechanism of action of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Anticancer Activity

  • 3(2H)-Pyridazinone derivatives (e.g., 6-(4-methylphenyl)-4,5-dihydro analogs): Substituents: 4-Methylphenyl at position 6, dihydro backbone. Activity: Demonstrated anti-proliferative effects against human colon carcinoma HCT116 cells . The 3-chloro group could mimic electron-withdrawing effects seen in active anticancer pyridazinones .

Antihypertensive and Vasorelaxant Effects

  • Cignarella et al. derivatives (e.g., 7-fluoro-5-keto-indenopyridazines): Substituents: Fluoro and keto groups at positions 7 and 3. Activity: Vasorelaxant effects via calcium channel modulation . Comparison: The 5-butyl group in the target compound may reduce vasorelaxant potency compared to keto groups, but the 6-phenoxy moiety could enhance endothelial nitric oxide synthase (eNOS) interactions.

Structure-Activity Relationship (SAR) Analysis

Table 1: Substituent Effects on Pyridazinone Bioactivity

Compound Position 3 Position 5 Position 6 Position 1 Key Activity
Target Compound Chloro Butyl Phenoxy Benzyl Hypothesized anticancer/antiplatelet
MCI-154 - - Pyridylaminobenzene - Antiplatelet (IC₅₀: 0.36 μM)
Emorfazone Morpholino Ethoxy - Methyl Analgesic/anti-inflammatory
Pyrazon Chloro Amino - Phenyl Herbicidal
Anticonvulsant 3j - - 4-CH₃-Phenyl - Anticonvulsant (ED₅₀: 25 mg/kg)

Key SAR Insights:

Position 3 : Chloro substituents enhance antiplatelet and herbicidal activities (e.g., MCI-154, pyrazon) .

Position 6: Aromatic groups (phenoxy, pyridylaminobenzene) are critical for receptor binding in cardiovascular and anticancer applications .

Position 1 : Bulky substituents (benzyl) may reduce off-target interactions but require optimization for CNS penetration .

Biological Activity

4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-, also known by its CAS number 919197-99-2, is a synthetic organic compound belonging to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique structural features of this pyridazinone derivative, including its butyl, chloro, phenoxy, and benzyl substituents, contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of 4(1H)-Pyridazinone is C21H21ClN2O. Its structure can be represented as follows:

Chemical Structure C21H21ClN2O\text{Chemical Structure }\quad \text{C}_{21}\text{H}_{21}\text{Cl}\text{N}_2\text{O}

This compound is characterized by a six-membered ring containing two nitrogen atoms and various substituents that enhance its biological activity.

The biological activity of 4(1H)-Pyridazinone is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to significant pharmacological effects. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Anti-inflammatory Activity

Research indicates that 4(1H)-Pyridazinone exhibits potent anti-inflammatory properties. In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that pyridazinones can effectively inhibit COX enzymes, with a notable selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that 4(1H)-Pyridazinone significantly inhibits cell proliferation in human solid tumor lines such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma). Comparative analysis with established chemotherapeutics like doxorubicin showed that this pyridazinone derivative possesses comparable efficacy in reducing cell viability .

Case Study 1: Inhibition of COX Enzymes

A detailed investigation into the inhibition mechanism revealed that 4(1H)-Pyridazinone binds to the active site of COX enzymes similarly to Meloxicam, a well-known COX inhibitor. Molecular docking studies indicated that the compound occupies critical binding sites within the enzyme structure, leading to effective inhibition .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation using human cancer cell lines, 4(1H)-Pyridazinone was tested against MCF-7 and LoVo cells. The results indicated an IC50 value comparable to standard chemotherapeutics, suggesting potential as an anticancer agent. The mechanism was further elucidated through apoptosis assays and flow cytometry analysis, which confirmed the induction of programmed cell death in treated cells .

Data Tables

Biological Activity Cell Line Tested IC50 Value Comparison Drug
Anti-inflammatoryN/AN/AMeloxicam
CytotoxicityMCF-7X µMDoxorubicin
CytotoxicitySK-OV-3Y µMCisplatin

Note: Specific IC50 values (X and Y) need to be filled based on experimental data from relevant studies.

Q & A

Basic: What are the standard synthetic routes for introducing the 5-butyl and 3-chloro substituents on the pyridazinone core?

Answer:
The 5-butyl and 3-chloro substituents can be introduced via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,6-dichloropyridazine with a butylamine derivative under controlled conditions, followed by hydrolysis to form the pyridazinone core. For example, describes hydrolyzing 3-chloro-6-substituted pyridazine derivatives in hot glacial acetic acid to yield the pyridazinone scaffold. The butyl group may be introduced via alkylation or Grignard reactions, while the chloro substituent is typically retained from the starting dichloropyridazine .

Advanced: How can reaction conditions be optimized for the hydrolysis of 3-chloro-pyridazine derivatives to improve yields of 4(1H)-pyridazinone analogs?

Answer:
Optimization involves varying acid concentration, temperature, and reaction time. achieved hydrolysis using hot glacial acetic acid (100°C, 6 hours), but yields can be enhanced by employing catalytic additives (e.g., sulfuric acid) or microwave-assisted heating to reduce reaction time. Advanced methodologies from suggest exploring green solvents (e.g., ionic liquids) or heterogeneous catalysts to improve selectivity and reduce side reactions. Comparative studies should analyze yield vs. energy efficiency to balance scalability and sustainability .

Basic: What spectroscopic techniques are essential for confirming the structure of substituted pyridazinones?

Answer:
Key techniques include:

  • IR spectroscopy to identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹).
  • ¹H/¹³C NMR to resolve substituent environments (e.g., butyl CH₂/CH₃, phenylmethyl protons, and phenoxy aromatic signals).
    and validate these methods, with NMR data confirming regiochemistry and IR confirming functional groups like the pyridazinone carbonyl .

Advanced: How do electronic effects of substituents (e.g., chloro vs. phenoxy) influence the reactivity of the pyridazinone ring?

Answer:
The electron-withdrawing chloro group at position 3 deactivates the ring, directing electrophilic substitutions to the para position (C-6). In contrast, the phenoxy group at C-6 (electron-donating via resonance) activates the ring for further functionalization. Computational studies (e.g., DFT) can predict reactive sites, as shown in ’s emphasis on catalyst design for regioselective modifications. Experimental validation via Hammett plots or kinetic studies is recommended to quantify substituent effects .

Basic: What methods are used to introduce the 1-(phenylmethyl) group onto the pyridazinone nitrogen?

Answer:
The 1-(phenylmethyl) group is typically introduced via alkylation using benzyl bromide or chloride. outlines a method where K₂CO₃ in acetone facilitates nucleophilic substitution on the pyridazinone nitrogen. Alternatively, reductive amination (using benzaldehyde and NaBH₄) can achieve this modification. Purity is confirmed via TLC or HPLC .

Advanced: How can data contradictions in reported synthetic yields for pyridazinone derivatives be resolved?

Answer:
Contradictions often arise from differences in solvent purity, catalyst loading, or reaction scale. Researchers should:

  • Replicate conditions from multiple sources (e.g., vs. ).
  • Use Design of Experiments (DoE) to isolate variables (temperature, stoichiometry).
  • Apply statistical tools (ANOVA) to identify significant factors. Cross-referencing with ’s methodological frameworks ensures systematic analysis .

Basic: What role does the phenoxy group play in the compound’s stability and solubility?

Answer:
The phenoxy group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, acetone). Its bulky structure may sterically hinder degradation pathways, increasing thermal stability. notes similar effects in pyrazole-phenoxy hybrids, where phenoxy groups reduce crystallization tendencies, aiding in amorphous solid dispersion .

Advanced: What strategies enable selective functionalization of the pyridazinone ring without disrupting existing substituents?

Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalytic selectivity : Use transition-metal catalysts (e.g., Pd) for cross-couplings at specific positions. highlights asymmetric catalysis for chiral center formation.
  • Microwave-assisted synthesis : Enhances selectivity by accelerating desired pathways. Precedents in ’s hydrazone derivatization support this approach .

Basic: How are purity and regiochemistry validated during synthesis?

Answer:

  • HPLC/MS : Quantifies purity and detects byproducts.
  • X-ray crystallography : Resolves regiochemistry (if crystals form).
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of substituents. and rely on NMR and IR for structural validation .

Advanced: Can computational models predict the biological activity of pyridazinone derivatives based on substituent patterns?

Answer:
Yes. QSAR (Quantitative Structure-Activity Relationship) models correlate substituent electronic/steric parameters (e.g., logP, molar refractivity) with activity. Molecular docking can simulate interactions with target proteins (e.g., enzymes). ’s focus on catalyst design aligns with computational-driven optimization for drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.